molecular formula C20H32O2 B1233747 8,11,14,17-Eicosatetraenoic acid CAS No. 2091-26-1

8,11,14,17-Eicosatetraenoic acid

Cat. No. B1233747
CAS RN: 2091-26-1
M. Wt: 304.5 g/mol
InChI Key: HQPCSDADVLFHHO-GFRMADBLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8,11,14,17-Eicosatetraenoic acid is an eicosanoid present in marine lipids . It’s a minor n-3 polyunsaturated fatty acid (PUFA) which is a position isomer of 20:4n-6 . n-3 PUFA contained in marine lipids appear to have a protective effect against coronary heart disease and thrombosis .


Synthesis Analysis

Eicosatetraenoic acid belongs to the family of eicosanoids, molecules synthesized from oxidized polyunsaturated fatty acids (PUFAs) to mediate cell-cell communication . It is an intermediate between stearidonic acid (18:4 ω-3) and eicosapentaenoic acid (EPA, 20:5 ω-3) .


Molecular Structure Analysis

The molecular structure of this compound is C20H32O2 . It is a straight chain 20:4 fatty acid .


Chemical Reactions Analysis

Eicosatetraenoic acid belongs to the family of eicosanoids, molecules synthesized from oxidized polyunsaturated fatty acids (PUFAs) to mediate cell-cell communication . The eicosanoids, working in tandem, contribute to a lipid signaling complex widely responsible for inducing an inflammatory immune response .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 304.5 . It is a straight chain 20:4 fatty acid .

Scientific Research Applications

Metabolism and Biochemical Significance

  • 8,11,14,17-Eicosatetraenoic acid is metabolized by human platelets into various hydroxy acids, including 12-hydroxy-8,10,14,17-eicosatetraenoic acid, indicating its role in the platelet metabolic pathways (Careaga & Sprecher, 1987).

Role in Biological Systems

  • This acid is involved in the formation of novel prostaglandins in human seminal fluid, suggesting its importance in reproductive biology (Oliw, Sprecher, & Hamberg, 1986).
  • It contributes to the synthesis of unique mono-hydroxy-eicosatetraenoic acids in human neutrophils, which are involved in immune responses (Goetzl & Sun, 1979).

Potential Therapeutic Applications

  • Derivatives of this compound, like 17(R),18(S)-epoxyeicosatetraenoic acid, have shown potential in regulating cardiomyocyte contraction, indicating possible therapeutic applications in cardiac health (Falck et al., 2011).

Synthesis and Structural Analysis

  • Stereospecific synthesis of various forms of eicosatetraenoic acid, including 11S, 12S-oxido eicosatetraenoic acid, has been achieved, contributing to the understanding of its structural and functional properties (Zamboni, Milette, & Rokach, 1984).

Mechanism of Action

Eicosatetraenoic acid is known to exhibit a wide range of biological activities, most of which involve some form of signalling function like that of short-lived paracrine reagents . Eicosatetraenoic acid can also contribute to an anti-inflammatory response .

properties

CAS RN

2091-26-1

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

icosa-8,11,14,17-tetraenoic acid

InChI

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,12-13H,2,5,8,11,14-19H2,1H3,(H,21,22)

InChI Key

HQPCSDADVLFHHO-GFRMADBLSA-N

Isomeric SMILES

CC/C=C/C/C=C/C/C=C/C/C=C/CCCCCCC(=O)O

SMILES

CCC=CCC=CCC=CCC=CCCCCCCC(=O)O

Canonical SMILES

CCC=CCC=CCC=CCC=CCCCCCCC(=O)O

synonyms

8,11,14,17-eicosatetraenoic acid
8,11,14,17-eicosatetraenoic acid, Z-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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